

In Vitro Hydrolysis of Mivacurium by Plasma Cholinesterase: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mivacurium

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This technical guide provides an in-depth overview of the in vitro hydrolysis of **mivacurium**, a short-acting, non-depolarizing neuromuscular blocking agent. The primary mechanism of **mivacurium**'s rapid inactivation is enzymatic hydrolysis by plasma cholinesterase (butyrylcholinesterase), a key pharmacokinetic feature that dictates its clinical utility. This document details the experimental protocols for studying this process, presents quantitative data on its kinetics, and illustrates the underlying metabolic pathways.

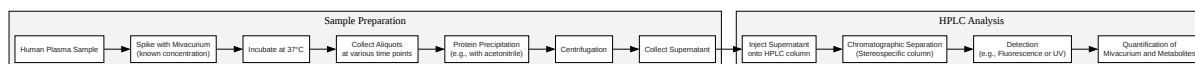
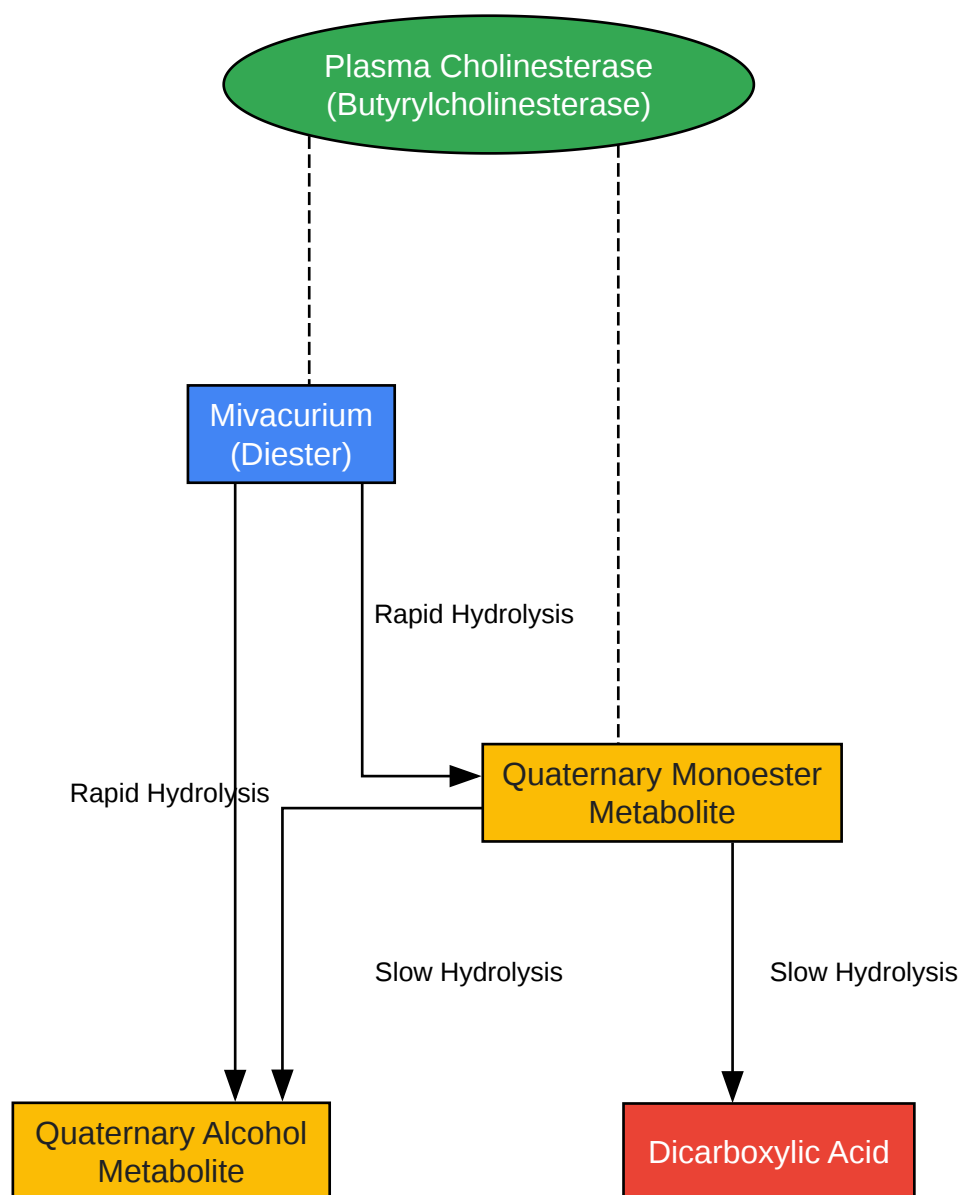
Introduction

Mivacurium chloride is a bis-benzylisoquinolinium diester compound. Its rapid breakdown by plasma cholinesterase results in a short duration of action, making it suitable for procedures requiring rapid recovery of neuromuscular function.[1][2] The in vitro analysis of this hydrolysis is crucial for understanding its metabolism, predicting its effects in patients with varying plasma cholinesterase activity, and developing new neuromuscular blocking agents.[3][4]

Mivacurium is a mixture of three stereoisomers: the trans-trans, cis-trans, and cis-cis isomers. [5] The trans-trans and cis-trans isomers are the most pharmacologically active and are rapidly hydrolyzed by plasma cholinesterase. The cis-cis isomer is less active and is metabolized more slowly.[5]

Enzymatic Hydrolysis Pathway

The in vitro hydrolysis of **mivacurium** by plasma cholinesterase (specifically butyrylcholinesterase) is a two-step process. In the initial, rapid step, one of the ester linkages is cleaved, resulting in the formation of a quaternary monoester and a quaternary alcohol metabolite. This is followed by a much slower hydrolysis of the second ester bond of the monoester metabolite to yield the quaternary alcohol and the dicarboxylic acid. The initial hydrolysis step is responsible for the termination of **mivacurium**'s neuromuscular blocking activity, as the resulting metabolites have significantly less potency.[6]



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